(2-bromoethyl)(ethyl)amine hydrobromide, also known as 2-bromoethylamine hydrobromide, is a chemical compound characterized by the presence of a bromoethyl group attached to an ethylamine backbone. This compound is classified as an alkyl halide and an amine, which makes it significant in organic synthesis and medicinal chemistry. Its unique structure imparts various chemical properties that are useful in scientific research and industrial applications.
The compound has a CAS Registry Number of 2576-47-8 and is classified under the following categories:
The synthesis of (2-bromoethyl)(ethyl)amine hydrobromide can be achieved through several methods, primarily involving the reaction of ethylene bromide with ethylamine or ethanolamine. A common synthetic route includes:
InChI=1S/C2H6BrN.HBr/c1-2(3)4;1-2/h4H,1H2;1H
BrCCNCC
(2-bromoethyl)(ethyl)amine hydrobromide can undergo various chemical reactions, including:
Reagents commonly used in these reactions include:
The mechanism of action for (2-bromoethyl)(ethyl)amine hydrobromide primarily involves its reactivity due to the presence of the bromo group. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom bonded to it, leading to various derivatives.
The reaction mechanism typically follows these steps:
(2-bromoethyl)(ethyl)amine hydrobromide has several scientific applications:
This compound's versatility makes it a valuable asset in both academic research and industrial applications, particularly in fields requiring advanced organic synthesis techniques.
CAS No.: 2226-71-3
CAS No.: 172787-73-4
CAS No.: 118524-14-4
CAS No.: 471-84-1
CAS No.: 636-57-7
CAS No.: 3233-56-5